Vedaclidine's M1/M4 vs. M2/M3/M5 Receptor Functional Selectivity Profile Compared to Xanomeline
Vedaclidine exhibits a unique functional profile compared to other M1/M4-preferring agonists like xanomeline. While both compounds have high affinity for M1 and M4 receptors, their functional activity at other subtypes diverges significantly. Vedaclidine is a potent and selective agonist for M1 and M4 subtypes, but crucially, it acts as an antagonist at the M2, M3, and M5 subtypes [1]. In contrast, xanomeline, while functionally selective for M1/M4, has been shown to have nearly identical binding affinity across all five mAChR subtypes (Ki values ranging from ~20-80 nM) and can activate them, albeit with varying efficacy [2]. This fundamental difference in functional antagonism at M2/M3/M5 may translate to a distinct side-effect and safety profile for Vedaclidine.
| Evidence Dimension | Functional activity at mAChR subtypes M2, M3, M5 |
|---|---|
| Target Compound Data | Antagonist |
| Comparator Or Baseline | Xanomeline: Agonist (with varying efficacy) across all five subtypes |
| Quantified Difference | Qualitative difference in functional activity (Antagonism vs. Agonism) |
| Conditions | Functional assays (reported in reviews, exact assay details not specified in source) |
Why This Matters
This difference in functional activity is critical for selecting a compound that may produce analgesia with fewer off-target cholinergic side effects, a key procurement consideration for in vivo pain research.
- [1] Vedaclidine. (n.d.). In Wikipedia. Retrieved April 21, 2026, from https://en.wikipedia.org/wiki/LY-297,802 View Source
- [2] Xanomeline. (n.d.). In ScienceDirect Topics. Retrieved April 21, 2026, from https://www.sciencedirect.com/topics/neuroscience/xanomeline View Source
